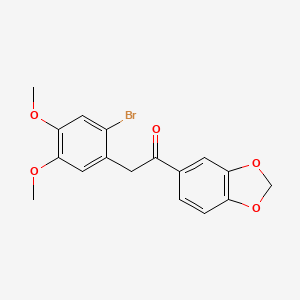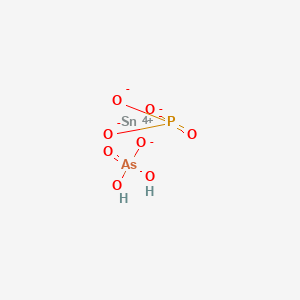
Tin(4+) dihydrogen arsorate phosphate (1/1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tin(4+) dihydrogen arsorate phosphate (1/1/1) is a complex inorganic compound that combines tin, arsenic, and phosphate ions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tin(4+) dihydrogen arsorate phosphate can be synthesized through various methods. One common approach involves the solid-state grinding of tin(IV) chloride pentahydrate (SnCl4·5H2O) with sodium dihydrogen phosphate dihydrate (NaH2PO4·2H2O) at room temperature. This mixture is then dried, with or without calcination, to obtain the desired compound . Another method involves mixing tin(II) chloride dihydrate (SnCl2·2H2O) with ammonium phosphate (NH4)3PO4·5H2O and heating the mixture under an argon gas blanket at various temperatures .
Industrial Production Methods
Industrial production of tin(4+) dihydrogen arsorate phosphate typically involves large-scale solid-state reactions or hydrothermal synthesis. These methods ensure high purity and yield of the compound, which is essential for its applications in various industries.
Análisis De Reacciones Químicas
Types of Reactions
Tin(4+) dihydrogen arsorate phosphate undergoes several types of chemical reactions, including:
Oxidation-Reduction Reactions: The compound can participate in redox reactions due to the presence of tin and arsenic in different oxidation states.
Substitution Reactions: It can undergo substitution reactions where ligands or ions are replaced by other chemical species.
Common Reagents and Conditions
Common reagents used in reactions with tin(4+) dihydrogen arsorate phosphate include strong acids and bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired outcome, but they often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from reactions involving tin(4+) dihydrogen arsorate phosphate depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce higher oxidation state compounds, while reduction reactions may yield lower oxidation state products.
Aplicaciones Científicas De Investigación
Tin(4+) dihydrogen arsorate phosphate has several scientific research applications:
Biology: The compound’s unique properties make it a subject of study in biological systems, particularly in understanding the interactions between metal ions and biological molecules.
Medicine: Research is ongoing to explore its potential use in medical applications, such as drug delivery systems and imaging agents.
Mecanismo De Acción
The mechanism of action of tin(4+) dihydrogen arsorate phosphate involves its interaction with various molecular targets and pathways. The compound can act as a Lewis acid, facilitating the formation of new chemical bonds and promoting catalytic reactions. Its ability to undergo redox reactions also plays a crucial role in its mechanism of action, particularly in oxidation and reduction processes.
Comparación Con Compuestos Similares
Similar Compounds
Tin(IV) Phosphate: Similar in composition but lacks the arsenic component.
Arsenic Phosphate: Contains arsenic and phosphate but does not include tin.
Tin(II) Phosphate: Contains tin in a lower oxidation state and has different chemical properties.
Uniqueness
Tin(4+) dihydrogen arsorate phosphate is unique due to the combination of tin, arsenic, and phosphate ions in a single compound. This combination imparts distinct chemical properties, such as enhanced catalytic activity and stability, making it valuable for various applications.
Propiedades
Número CAS |
98616-55-8 |
|---|---|
Fórmula molecular |
AsH2O8PSn |
Peso molecular |
354.62 g/mol |
Nombre IUPAC |
dihydrogen arsorate;tin(4+);phosphate |
InChI |
InChI=1S/AsH3O4.H3O4P.Sn/c2-1(3,4)5;1-5(2,3)4;/h(H3,2,3,4,5);(H3,1,2,3,4);/q;;+4/p-4 |
Clave InChI |
OGGYANNQNTWZTI-UHFFFAOYSA-J |
SMILES canónico |
O[As](=O)(O)[O-].[O-]P(=O)([O-])[O-].[Sn+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



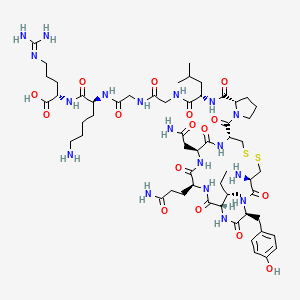
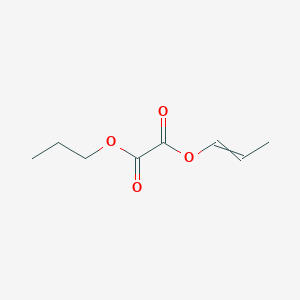
![Ethyl 2-[(2-methoxyethoxy)methoxy]propanoate](/img/structure/B14351461.png)
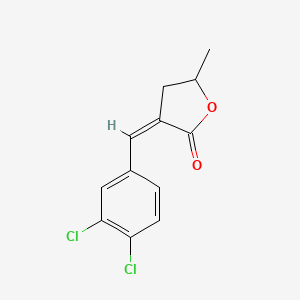
![S-Decyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate](/img/structure/B14351472.png)
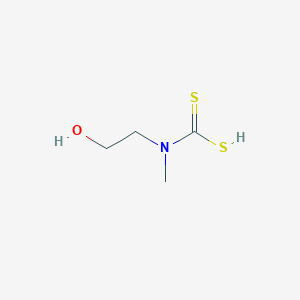
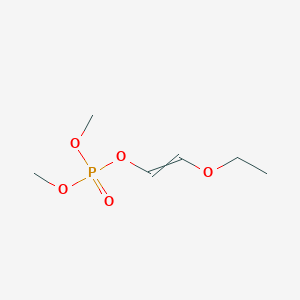
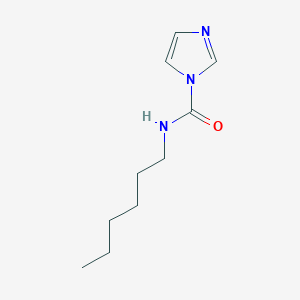


![Ethyl 2-[(E)-benzylideneamino]dec-9-enoate](/img/structure/B14351517.png)

